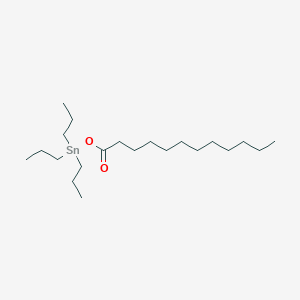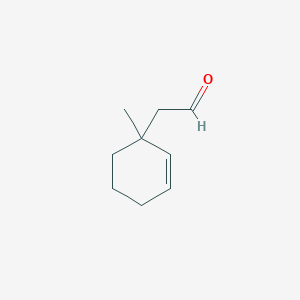- CAS No. 59099-55-7](/img/structure/B14609511.png)
Acetonitrile, bromo[(4-chlorophenyl)sulfonyl](methylsulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetonitrile, bromo(4-chlorophenyl)sulfonyl- is a complex organic compound characterized by the presence of multiple functional groups, including a bromo group, a chlorophenyl group, and two sulfonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile, bromo(4-chlorophenyl)sulfonyl- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the bromination of acetonitrile, followed by the introduction of the (4-chlorophenyl)sulfonyl and methylsulfonyl groups through sulfonation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Acetonitrile, bromo(4-chlorophenyl)sulfonyl- may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Análisis De Reacciones Químicas
Types of Reactions
Acetonitrile, bromo(4-chlorophenyl)sulfonyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide, and may be carried out in polar aprotic solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can result in a variety of derivatives, depending on the nucleophile introduced.
Aplicaciones Científicas De Investigación
Acetonitrile, bromo(4-chlorophenyl)sulfonyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as an intermediate in the synthesis of pharmaceuticals.
Biology: The compound’s unique functional groups make it useful in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mecanismo De Acción
The mechanism by which Acetonitrile, bromo(4-chlorophenyl)sulfonyl- exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows the compound to engage in various types of chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of target molecules, leading to changes in biological or chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Bromoacetonitrile: Similar in structure but lacks the sulfonyl and chlorophenyl groups.
4-Bromophenylacetonitrile: Contains a bromophenyl group but lacks the sulfonyl groups.
Methylsulfonylacetonitrile: Contains a methylsulfonyl group but lacks the bromo and chlorophenyl groups.
Uniqueness
Acetonitrile, bromo(4-chlorophenyl)sulfonyl- is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological or chemical targets.
Propiedades
Número CAS |
59099-55-7 |
|---|---|
Fórmula molecular |
C9H7BrClNO4S2 |
Peso molecular |
372.6 g/mol |
Nombre IUPAC |
2-bromo-2-(4-chlorophenyl)sulfonyl-2-methylsulfonylacetonitrile |
InChI |
InChI=1S/C9H7BrClNO4S2/c1-17(13,14)9(10,6-12)18(15,16)8-4-2-7(11)3-5-8/h2-5H,1H3 |
Clave InChI |
PMCWJQUWTPUFLD-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C(C#N)(S(=O)(=O)C1=CC=C(C=C1)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzene, 1-chloro-4-[(phenylseleno)methyl]-](/img/structure/B14609452.png)
![2-[[2-(Phenylhydrazinylidene)acetyl]amino]benzoic acid](/img/structure/B14609455.png)

![8-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14609476.png)

![Benzothiazole, 2-[2-[4-[2-(4-nitrophenyl)ethenyl]phenyl]ethenyl]-](/img/structure/B14609488.png)


![{[(18-Bromooctadec-5-YN-1-YL)oxy]methyl}benzene](/img/structure/B14609504.png)
![[Nitrilotris(methylene)]tris[phenyl(phosphinic acid)]](/img/structure/B14609514.png)


